molecular formula C23H26N2O5 B13390236 L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-

L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B13390236
M. Wt: 410.5 g/mol
InChI Key: HPXGLFPXINBZFY-UHFFFAOYSA-N
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Description

Acetyl-Lysine (Fluorenylmethyloxycarbonyl)-OH, commonly referred to as Ac-Lys(Fmoc)-OH, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The acetyl group protects the amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the lysine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys(Fmoc)-OH typically involves the protection of the lysine amino group with an acetyl group and the side chain amino group with an Fmoc group. The process begins with the acetylation of lysine, followed by the introduction of the Fmoc group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods

In industrial settings, the production of Ac-Lys(Fmoc)-OH is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the lysine derivative is attached to a solid support and sequentially reacted with other amino acids to form peptides.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution Reactions: Replacement of the acetyl group with other protective groups or functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Various organic solvents and catalysts depending on the desired substitution.

Major Products

The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Ac-Lys(Fmoc)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme functions.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of biomaterials and nanomaterials for various applications.

Mechanism of Action

The mechanism of action of Ac-Lys(Fmoc)-OH involves its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, exposing the lysine side chain for further reactions. The acetyl group can also be removed or substituted to introduce additional functionalities.

Comparison with Similar Compounds

Similar Compounds

    Ac-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for side chain protection.

    Ac-Lys(Z)-OH: Uses a benzyloxycarbonyl (Z) group for side chain protection.

    Ac-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness

Ac-Lys(Fmoc)-OH is unique due to the Fmoc group’s stability under acidic conditions, making it suitable for solid-phase peptide synthesis. The Fmoc group is also easily removed under mild basic conditions, providing versatility in peptide synthesis.

Properties

IUPAC Name

2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGLFPXINBZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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